2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-4-carboxamide
Description
This compound is a hybrid heterocyclic molecule featuring a thiazole ring fused with a tetrahydropyrazolo[1,5-a]pyridine scaffold. Its structure includes a phenyl-substituted thiazole-4-carboxamide moiety linked via a methylene bridge to the pyridine-derived system. The compound’s unique combination of thiazole (known for metabolic stability) and the partially saturated pyrazolopyridine (a conformationally restricted scaffold) may enhance its pharmacokinetic properties compared to simpler heterocycles.
Properties
IUPAC Name |
2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c23-17(15-12-24-18(21-15)13-6-2-1-3-7-13)19-10-14-11-20-22-9-5-4-8-16(14)22/h1-3,6-7,11-12H,4-5,8-10H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCKCJKDHOLYLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)C3=CSC(=N3)C4=CC=CC=C4)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the core tetrahydropyrazolo[1,5-a]pyridine structure This can be achieved through a cyclization reaction involving appropriate precursors such as amines and diketones
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors and controlled conditions to ensure purity and yield. The process would be optimized to minimize waste and maximize efficiency, often involving continuous flow chemistry and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure, potentially altering its properties.
Substitution: : Substitution reactions can introduce new substituents at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce amines or alcohols.
Scientific Research Applications
Biological Applications
Research indicates that compounds similar to 2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-4-carboxamide exhibit various biological activities:
-
Anticancer Activity :
- Compounds in the pyrazolo[1,5-a]pyridine class have shown promising results as anticancer agents by inhibiting specific cancer cell lines. For instance, studies have reported that derivatives of thiazole demonstrate cytotoxic effects against human cancer cell lines such as HepG2 and MDA-MB-231 .
- The potential for this compound to act as a selective protein inhibitor may enhance its efficacy in targeting cancer cells while minimizing effects on normal cells.
- Anti-inflammatory Properties :
-
Antibacterial Activity :
- The thiazole ring is associated with antibacterial properties. Studies have indicated that certain thiazole derivatives can inhibit the growth of Gram-positive bacteria, suggesting that 2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-4-carboxamide may also possess similar activity .
Case Studies
Several case studies highlight the applications of similar compounds:
Mechanism of Action
The mechanism by which 2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The following compounds share structural motifs or pharmacological targets with the subject molecule:
Research Findings and Limitations
Experimental Data Gaps
No direct in vitro or in vivo data for the subject compound were identified in the provided evidence. However, inferences can be drawn from structurally related molecules:
- The tetrahydropyrazolo[1,5-a]pyridine moiety in the subject compound is structurally analogous to pyrazolopyrimidines reported in kinase inhibitors (e.g., JAK/STAT pathway modulators), though substitution patterns critically influence selectivity .
- Thiazole-4-carboxamides are frequently associated with antimicrobial activity, particularly against Gram-positive bacteria, as seen in biofilm-targeting studies .
Theoretical Advantages
- The absence of strongly electron-withdrawing groups (e.g., CF3 in the pyrimidine analogue ) may reduce toxicity risks associated with reactive metabolites.
Biological Activity
The compound 2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a thiazole ring , a pyrazolo[1,5-a]pyridine moiety , and a phenyl group , which contribute to its unique biological properties.
The biological activity of 2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-4-carboxamide is thought to involve interactions with various molecular targets. Notably:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways. For example, it has been suggested that similar compounds exhibit inhibitory activity against cyclooxygenase (COX) and other inflammatory mediators .
- Protein Interaction : It may also interact with proteins that are crucial for cellular proliferation and survival, potentially leading to anticancer effects .
Anti-inflammatory Effects
Thiazole derivatives have been documented for their anti-inflammatory properties. The compound may exhibit:
- Cytokine Modulation : It is hypothesized that this compound could modulate the release of pro-inflammatory cytokines such as IL-6 and TNFα .
- Potential Use in Chronic Inflammatory Conditions : Given its structural characteristics, it may serve as a therapeutic agent in conditions characterized by chronic inflammation.
Comparative Analysis with Related Compounds
| Compound Name | Structural Type | Notable Properties |
|---|---|---|
| 4,5-Dihydro-pyrazolo[1,5-A]pyrimidines | Fused heterocycles | Exhibits anticancer properties |
| Pyrazoloquinazolines | Fused heterocycles | Known for anti-inflammatory effects |
| Pyrazolothiazoles | Fused heterocycles | Potential antibacterial activity |
The uniqueness of 2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-4-carboxamide lies in its specific substitution pattern and potential bioactivity profile that may differ from these similar compounds .
Case Studies and Research Findings
A few notable studies have highlighted the biological activities associated with similar thiazole and pyrazole derivatives:
- Study on Thiazole Derivatives : A study demonstrated that thiazole derivatives exhibited significant protective effects against diabetes-induced oxidative stress in animal models . This suggests a potential therapeutic application for metabolic disorders.
- Pyrazolo Compounds in Cancer Treatment : Research into pyrazolo compounds has shown their effectiveness in inhibiting cancer cell proliferation and inducing apoptosis through various signaling pathways .
- Inflammation Models : Compounds structurally related to 2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-4-carboxamide have been tested for their ability to reduce inflammation markers in models of arthritis and other inflammatory diseases .
Q & A
Q. What advanced spectroscopic techniques validate electronic effects in the carboxamide group?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
